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Compound of Interest

Compound Name: 2-Cyano-4'-methylbiphenyl

Cat. No.: B041195 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the distinct

spectroscopic characteristics of the key pharmaceutical intermediate, 2-Cyano-4'-
methylbiphenyl, and its precursors, 4-methylbiphenyl and 2-bromobenzonitrile.

This guide provides an objective comparison of the spectroscopic profiles of 2-Cyano-4'-
methylbiphenyl and its common precursors, 4-methylbiphenyl and 2-bromobenzonitrile.

Understanding the unique spectral features of each compound is crucial for monitoring reaction

progress, identifying impurities, and ensuring the quality of synthetic intermediates in

pharmaceutical development. The data presented herein is a compilation of experimentally

observed values from various spectroscopic techniques.

Synthetic Pathway Overview
2-Cyano-4'-methylbiphenyl is commonly synthesized via a cross-coupling reaction. A typical

synthetic route involves the reaction of an organometallic derivative of 4-methylbiphenyl with 2-

bromobenzonitrile, often catalyzed by a transition metal complex. This process forms the

biphenyl core structure with the desired substitutions.
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Caption: Synthetic pathway for 2-Cyano-4'-methylbiphenyl.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Cyano-4'-methylbiphenyl
and its precursors.

¹H NMR Spectroscopy Data
Solvent: CDCl₃

Compound Chemical Shift (δ) and Multiplicity

2-Cyano-4'-methylbiphenyl ~7.75-7.30 (m, 8H, Ar-H), ~2.40 (s, 3H, -CH₃)

4-methylbiphenyl ~7.60-7.20 (m, 9H, Ar-H), ~2.40 (s, 3H, -CH₃)[1]

2-bromobenzonitrile ~7.70-7.40 (m, 4H, Ar-H)[2]

¹³C NMR Spectroscopy Data
Solvent: CDCl₃
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Compound Chemical Shift (δ)

2-Cyano-4'-methylbiphenyl
~145.0, 139.0, 138.0, 134.0, 133.0, 130.0,

129.5, 128.0, 118.0 (Ar-C & -CN), ~21.0 (-CH₃)

4-methylbiphenyl
~141.0, 138.5, 137.0, 129.5, 129.0, 127.0,

127.0, ~21.0 (-CH₃)[1]

2-bromobenzonitrile
~134.0, 133.5, 133.0, 128.0, 118.0, 117.5 (Ar-C

& -CN)

Infrared (IR) Spectroscopy Data
Compound Key Absorption Bands (cm⁻¹)

2-Cyano-4'-methylbiphenyl

~3100-3000 (Ar C-H stretch), ~2920 (Alkyl C-H

stretch), ~2225 (C≡N stretch), ~1600, 1480 (Ar

C=C stretch)

4-methylbiphenyl
~3100-3000 (Ar C-H stretch), ~2920 (Alkyl C-H

stretch), ~1600, 1485 (Ar C=C stretch)[3]

2-bromobenzonitrile
~3100-3050 (Ar C-H stretch), ~2230 (C≡N

stretch), ~1580, 1470 (Ar C=C stretch)

Mass Spectrometry Data
Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

2-Cyano-4'-methylbiphenyl 193[4][5] 192, 165[4]

4-methylbiphenyl 168[6] 167, 153, 152[6]

2-bromobenzonitrile
181/183 (due to Br isotopes)[7]

[8]
102, 75

UV-Visible (UV-Vis) Spectroscopy Data
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Compound λmax (nm) and Solvent

2-Cyano-4'-methylbiphenyl

Expected in the range of 250-280 nm in ethanol,

characteristic of a substituted biphenyl system.

The cyano group acts as an electron-

withdrawing group influencing the electronic

transitions.

4-methylbiphenyl ~252 nm in ethanol

2-bromobenzonitrile

Expected around 230 nm and a weaker band

around 280-290 nm in ethanol, typical for

substituted benzonitriles.

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols represent standard practices and may be adapted based on the specific

instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 300 MHz or higher field NMR spectrometer.

Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in ~0.7 mL of

deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

¹H NMR Acquisition: Proton NMR spectra were acquired with a pulse angle of 30-45

degrees, a relaxation delay of 1-2 seconds, and 16-32 scans.

¹³C NMR Acquisition: Carbon-13 NMR spectra were acquired using a proton-decoupled

pulse sequence, a pulse angle of 30-45 degrees, a relaxation delay of 2-5 seconds, and

accumulating 512-1024 scans.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm.

Infrared (IR) Spectroscopy
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an

Attenuated Total Reflectance (ATR) accessory.

Sample Preparation: A small amount of the solid sample was placed directly onto the ATR

crystal. For transmission IR, a KBr pellet was prepared by grinding a small amount of the

sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Data Acquisition: The spectrum was recorded in the mid-IR range (4000-400 cm⁻¹) by co-

adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty ATR

crystal or a pure KBr pellet was recorded and subtracted from the sample spectrum.

Data Processing: The resulting spectrum was presented as transmittance or absorbance

versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-

MS) for separation and identification.

Sample Preparation: A dilute solution of the sample was prepared in a volatile organic

solvent such as dichloromethane or ethyl acetate.

GC-MS Analysis:

Gas Chromatograph: A non-polar capillary column (e.g., DB-5ms) was used. The oven

temperature was programmed to ramp from a low initial temperature (e.g., 50 °C) to a high

final temperature (e.g., 280 °C) to ensure separation of components.

Mass Spectrometer: Electron ionization (EI) at 70 eV was used. The mass analyzer was

set to scan a mass range of m/z 40-400.

Data Processing: The total ion chromatogram (TIC) was used to identify the retention time of

the compound of interest. The mass spectrum corresponding to that peak was then analyzed

for the molecular ion and characteristic fragment ions.

UV-Visible (UV-Vis) Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.
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Sample Preparation: A dilute solution of the sample was prepared in a UV-transparent

solvent, such as ethanol or cyclohexane, to an absorbance value below 1.5.

Data Acquisition: The spectrum was recorded from 200 to 400 nm using a quartz cuvette

with a 1 cm path length. A solvent blank was used as a reference.

Data Processing: The resulting spectrum was plotted as absorbance versus wavelength

(nm), and the wavelength of maximum absorbance (λmax) was determined.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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